molecular formula C30H22BrN3O2 B4655787 5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline

5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline

Cat. No.: B4655787
M. Wt: 536.4 g/mol
InChI Key: UQVBVPLJZMRTQX-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group, two methoxy groups, and a diphenylpyrazoloisoquinoline core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like pyrazoloisoquinolines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrazoloisoquinoline derivatives, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN3O2/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)31)32-30-27(22)28(19-11-5-3-6-12-19)33-34(30)20-13-7-4-8-14-20/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBVPLJZMRTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4Br)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Reactant of Route 2
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5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Reactant of Route 3
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5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Reactant of Route 4
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Reactant of Route 5
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Reactant of Route 6
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline

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